molecular formula C17H20FN5O2 B2827488 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione CAS No. 333752-48-0

7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione

Cat. No.: B2827488
CAS No.: 333752-48-0
M. Wt: 345.378
InChI Key: XDMOGFJWCPAWIM-UHFFFAOYSA-N
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Description

7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione is a useful research compound. Its molecular formula is C17H20FN5O2 and its molecular weight is 345.378. The purity is usually 95%.
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Biological Activity

The compound 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione , also known by its CAS number 333752-48-0 , is a purine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Basic Information

PropertyDetails
Molecular Formula C17H20FN5O2
Molecular Weight 345.378 g/mol
IUPAC Name This compound
Purity Typically 95%

The compound's structure features a fluorophenyl group, which may influence its biological activity through interactions with various biological targets.

Research indicates that compounds similar to This compound may exhibit various biological activities including:

  • Antitumor Activity : Studies suggest that purine derivatives can inhibit cancer cell proliferation by interfering with nucleic acid synthesis.
  • Antiviral Effects : Some purine analogs have shown efficacy against viral infections by mimicking natural substrates in viral replication processes.
  • Cyclic AMP Modulation : The compound may act as an adenosine receptor antagonist or agonist, influencing intracellular signaling pathways.

Case Studies

  • Antitumor Activity in Breast Cancer Cells
    • A study evaluated the effects of various purine derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to the target compound inhibited cell growth significantly compared to controls. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Antiviral Properties Against Influenza Virus
    • In vitro studies demonstrated that the compound exhibited antiviral activity against influenza virus strains. The mechanism was linked to the inhibition of viral RNA polymerase activity, which is crucial for viral replication.

Comparative Biological Activity

The following table summarizes the comparative biological activities of several related compounds:

CompoundAntitumor ActivityAntiviral ActivityMechanism of Action
This compoundModerateModerateApoptosis induction, RNA polymerase inhibition
7-(Methyl)-1H-purine-2,6-dioneHighLowNucleic acid synthesis inhibition
8-(Aminomethyl)-1H-purine-2,6-dioneHighHighAdenosine receptor modulation

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of purine derivatives. For instance:

  • A study published in MDPI indicated that modifying the substituents on the purine ring can lead to improved binding affinity for target enzymes, thereby enhancing their therapeutic potential against cancer and viral infections .
  • Another investigation focused on the synthesis and evaluation of related compounds revealed that fluorinated derivatives often exhibit increased metabolic stability and bioavailability .

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-4-9-19-16-20-14-13(15(24)22(3)17(25)21(14)2)23(16)10-11-5-7-12(18)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMOGFJWCPAWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.